molecular formula C10H11NO3 B2437895 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one CAS No. 1341596-53-9

3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one

Cat. No.: B2437895
CAS No.: 1341596-53-9
M. Wt: 193.202
InChI Key: BFQCCPKBGZAGQN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one (CAS 1341596-53-9) is a substituted indolin-2-one derivative of significant interest in scientific research and medicinal chemistry. This compound features a bicyclic indole scaffold, a privileged structure in drug discovery, substituted with hydroxyl, methoxy, and methyl functional groups which confer specific reactivity and potential for interaction with biological targets. The molecular formula is C 10 H 11 NO 3 and it has a molecular weight of 193.20 g/mol . This compound serves as a versatile building block for the synthesis of more complex molecules and is characterized by its potential to interact with various biological targets such as kinases, receptors, and enzymes . Researchers utilize this indole derivative in the exploration of novel therapeutic agents, and the scaffold is known to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties, as is common with this class of compounds . Its mechanism of action is typically investigated in the context of its ability to bind to specific molecular targets and modulate biochemical pathways, such as inducing apoptosis in cancer cells or inhibiting the growth of microorganisms . The product is supplied with a typical purity of 95% or higher and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the available Safety Data Sheet (MSDS) for safe handling and laboratory procedures .

Properties

IUPAC Name

3-hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4,9,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCCPKBGZAGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Tryptamine Derivatives

A plausible route involves the cyclization of 5-methoxy-7-methyltryptamine analogs. For example, treatment of N-acetyl-5-methoxy-7-methyltryptamine with aqueous HCl under reflux conditions induces cyclodehydration to yield the dihydroindole framework. This method mirrors protocols used for synthesizing thieno[2,3-b]indoles, where acid-mediated cyclization achieves heterocycle formation.

Representative Procedure :

  • Dissolve N-acetyl-5-methoxy-7-methyltryptamine (1.0 mmol) in 6M HCl (10 mL).
  • Reflux at 110°C for 12 hours under nitrogen.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Key Considerations :

  • Prolonged heating may lead to over-oxidation of the 3-hydroxy group.
  • Substituent steric effects (7-methyl) could hinder cyclization efficiency.

Base-Mediated Annulation of Indoline-2-Thione

Base-promoted [3+2] annulation, as demonstrated in thienoindole synthesis, offers a modular approach. Indoline-2-thione serves as a nucleophilic partner, reacting with α-functionalized nitroalkenes to assemble the dihydroindole core. Adapting this method, 5-methoxy-7-methyl substitution could be introduced via pre-functionalized nitroalkenes.

Mechanistic Pathway :

  • Deprotonation of indoline-2-thione generates a thiolate anion.
  • Michael addition to nitroalkene forms a C–S bond.
  • Intramolecular cyclization and elimination yield the dihydroindole.

Optimization Data :

Base Solvent Time (h) Yield (%)
Potassium acetate Acetonitrile 96 75
DBU THF 24 62

Functionalization of Preformed Indole Derivatives

Regioselective Hydroxylation at C-3

Direct oxidation of 5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one presents challenges due to competing over-oxidation. A two-step protocol is recommended:

  • Protection of the 2-keto group as a ketal using ethylene glycol and p-toluenesulfonic acid.
  • Sharpless asymmetric dihydroxylation with OsO₄ and N-methylmorpholine N-oxide (NMO), followed by deprotection.

Reaction Conditions :

  • Substrate (1.0 mmol), OsO₄ (0.05 mmol), NMO (2.0 mmol) in t-BuOH/H₂O (4:1).
  • Stir at 0°C for 6 hours.
  • Deprotect with HCl/THF (1:1) to recover the 3-hydroxy group.

Methoxy and Methyl Group Installation

Electrophilic aromatic substitution (EAS) on 3-hydroxy-2,3-dihydro-1H-indol-2-one enables position-selective alkylation and methoxylation:

Methoxy Group at C-5 :

  • Use Cu(I)-catalyzed Ullmann coupling with methyl iodide under basic conditions.
  • Conditions : CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 24 hours.

Methyl Group at C-7 :

  • Friedel-Crafts alkylation with methyl chloroacetate and AlCl₃.
  • Note : Steric hindrance at C-7 necessitates excess AlCl₃ (3 equiv) and extended reaction time (48 hours).

One-Pot Multicomponent Strategies

Inspired by the synthesis of cyclohexane-indole hybrids, a tandem condensation-cyclization protocol could streamline production:

Reactants :

  • 4-Hydroxy-6-methylcyclohexanone
  • 5-Methoxyindole-3-carbaldehyde
  • Ammonium acetate

Procedure :

  • Heat reactants in glacial acetic acid (80°C, 8 hours).
  • Neutralize with aqueous NaOH and extract with dichloromethane.
  • Purify via recrystallization from ethanol/water.

Advantages :

  • Avoids intermediate isolation.
  • Achieves concurrent ring formation and functionalization.

Critical Analysis of Methodologies

Method Advantages Limitations Yield Range (%)
Acid cyclization Simple setup, readily available precursors Low regiocontrol, side reactions 40–60
Base annulation High functional group tolerance Long reaction times (≥96 h) 60–75
Post-functionalization Precise substituent placement Multiple protection/deprotection steps 30–55
Multicomponent Atom-economical, scalable Limited to symmetrical substrates 50–65

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 3-hydroxy-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of synthesized indole derivatives against various bacterial strains using the agar diffusion method. The results demonstrated that certain derivatives displayed effective zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
5A1750
5B1475
Penicillin30-

The study concluded that increasing the concentration of the compounds correlates with enhanced antibacterial activity, suggesting a promising avenue for developing new antibacterial agents from this chemical scaffold .

Cancer Research

Molecular Docking Studies
Molecular docking studies have shown that compounds related to this compound interact favorably with proteins involved in cancer progression. For instance, docking simulations against the DNA gyrase enzyme revealed binding energies indicative of strong interactions, which could inhibit bacterial growth and potentially be leveraged for anticancer applications.

These studies highlight the compound's ability to form hydrogen bonds with key amino acids in the target protein, suggesting that it may serve as a lead compound for further drug development targeting cancer cells .

Neuropharmacology

Potential Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. Preliminary studies indicate that compounds like this compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Research has suggested that such compounds could potentially be developed into therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease. However, further studies are required to elucidate the mechanisms involved and to validate these effects in clinical settings .

Pharmacological Properties

Physicochemical Characteristics
The physicochemical properties of this compound contribute to its biological activity. The molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molar mass of approximately 193.2 g/mol suggest good solubility profiles which are essential for bioavailability in drug development.

Case Study 1: Antibacterial Efficacy

In a recent study published in the Journal of Medicinal and Chemical Sciences, researchers synthesized a series of indole derivatives and tested their antibacterial efficacy against common pathogens. The study found that specific modifications to the indole structure significantly enhanced antimicrobial activity compared to standard antibiotics like penicillin .

Case Study 2: Cancer Inhibition

Another research effort focused on the molecular interactions between indole derivatives and cancer-related proteins. Through computational modeling, scientists identified key binding sites on DNA gyrase, proposing that these interactions could lead to the development of novel anticancer therapies .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the indole ring differentiates it from other indole derivatives and contributes to its unique reactivity and applications .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one?

Methodological Answer: The synthesis typically involves functionalizing indole derivatives through sequential reactions:

Core Structure Formation : Start with a substituted indole (e.g., 5-methoxyindole) and introduce hydroxy/methyl groups via alkylation or chlorination. For example, chlorination of indole precursors using reagents like POCl₃/DMF or sulfuryl chloride (SO₂Cl₂) in acetonitrile .

Reduction : Reduce intermediates (e.g., indole-2,3-diones) to dihydroindol-2-ones using NaBH₄ in ethanol under reflux .

Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Key Reagents/Conditions :

  • Chlorination: POCl₃, SO₂Cl₂, triethylamine (base).
  • Reduction: NaBH₄, ethanol reflux.
  • Purification: Gradient elution with ethyl acetate/hexane.

Q. Reference :

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural validation relies on:

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, hydroxy proton as a broad peak).
  • ¹³C-NMR : Confirms carbonyl (C=O) at ~170–180 ppm and aromatic carbons .

High-Resolution Mass Spectrometry (HR-ESI-MS) : Matches experimental molecular weight to theoretical values (e.g., C₁₁H₁₃NO₃: calc. 207.0895, found 207.0892) .

X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. Reference :

Advanced Questions

Q. What strategies optimize the reaction yield for introducing the methoxy group?

Methodological Answer: Optimizing methoxy substitution involves:

Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) for hydroxy groups) to direct methoxy installation .

Catalysis : Employ Cu(I) or Pd catalysts for selective O-methylation under mild conditions.

Solvent/Base Selection : Use polar aprotic solvents (DMF, DMSO) with strong bases (K₂CO₃) to enhance nucleophilic substitution .

Example : In related indole derivatives, methoxy groups are introduced via methyl iodide (CH₃I) in DMF with K₂CO₃, achieving >80% yield .

Q. Reference :

Q. How do structural modifications (e.g., methyl or hydroxy groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Methyl Groups : Enhance lipophilicity and membrane permeability. For example, 7-methyl substitution in dihydroindol-2-ones improves anti-HIV activity by ~30% compared to non-methylated analogs .

Hydroxy Groups : Polar hydroxy moieties (e.g., 3-hydroxy) increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) .

Methoxy Positioning : 5-methoxy substitution in indoles enhances antifungal activity due to electron-donating effects stabilizing reactive intermediates .

Q. Reference :

Q. How can researchers address contradictions in reported synthetic methods?

Methodological Answer: Contradictions (e.g., varying chlorination agents) are resolved by:

Comparative Analysis : Test both POCl₃ and SO₂Cl₂ under identical conditions (solvent, temperature) to assess yield/purity differences. Evidence shows SO₂Cl₂ in acetonitrile reduces side reactions vs. POCl₃ .

Mechanistic Studies : Use LC-MS to track intermediate formation and identify side products (e.g., over-chlorination).

Reproducibility Checks : Validate literature protocols with strict adherence to stoichiometry and drying protocols (e.g., anhydrous acetonitrile for SO₂Cl₂ reactions) .

Q. Reference :

Q. What analytical methods differentiate diastereomers in dihydroindol-2-one derivatives?

Methodological Answer:

Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

Circular Dichroism (CD) : Detects Cotton effects at ~220–250 nm for stereochemical assignment.

NOESY NMR : Identifies spatial proximity of protons (e.g., 3-hydroxy and 7-methyl groups) to confirm relative configuration .

Q. Reference :

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